Nacystelyn

Catalog No.
S536565
CAS No.
89344-48-9
M.F
C11H23N3O5S
M. Wt
309.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nacystelyn

CAS Number

89344-48-9

Product Name

Nacystelyn

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C11H23N3O5S

Molecular Weight

309.39 g/mol

InChI

InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1

InChI Key

YLCSLYZPLGQZJS-VDQHJUMDSA-N

SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-NAC, N-acetylcysteine L-lysinate, N-acetylcysteine lysinate, Nacystelyn

Canonical SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Nacystelyn is 309.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nacystelyn is a novel compound derived from N-acetylcysteine, specifically formulated as a lysine salt of N-acetylcysteine. It has emerged as a significant agent in enhancing antioxidant defenses and mucolytic activity. The structural modification of N-acetylcysteine to form nacystelyn aims to improve its solubility and stability, thereby enhancing its therapeutic efficacy in various clinical settings. Nacystelyn retains the key functional groups of N-acetylcysteine, allowing it to function as a precursor for glutathione synthesis, which is crucial for cellular antioxidant defense mechanisms .

Characteristic of thiols and their derivatives. It can undergo oxidation, forming disulfides and mixed disulfides with other thiols. The compound also reacts with reactive oxygen species (ROS), such as hydroxyl radicals and nitrogen dioxide, providing a detoxifying effect. Notably, nacystelyn exhibits slower reaction rates with superoxide and hydrogen peroxide compared to its parent compound, N-acetylcysteine, but it retains the ability to scavenge these species under certain conditions .

The biological activity of nacystelyn is primarily attributed to its role as an antioxidant. It enhances intracellular levels of glutathione, a vital antioxidant that protects cells from oxidative stress. Studies have shown that nacystelyn can inhibit the production of hydrogen peroxide by immune cells, thereby reducing oxidative damage. Additionally, nacystelyn's mucolytic properties assist in breaking down mucus in respiratory conditions, making it beneficial for patients with chronic obstructive pulmonary disease and other respiratory ailments .

The synthesis of nacystelyn involves combining N-acetylcysteine with lysine under controlled conditions to form the lysine salt. This method enhances the solubility and stability of the compound compared to N-acetylcysteine alone. Various approaches have been explored for synthesizing nacystelyn, including solvent-based methods that allow for precise control over reaction conditions to optimize yield and purity .

Nacystelyn is primarily used in clinical settings for its mucolytic and antioxidant properties. It is indicated for:

  • Respiratory Disorders: As a mucolytic agent to facilitate the clearance of mucus.
  • Oxidative Stress Conditions: To enhance cellular antioxidant defenses in conditions such as chronic obstructive pulmonary disease and acute respiratory distress syndrome.
  • Detoxification: In cases of heavy metal toxicity and other oxidative stress-related conditions.

Additionally, nacystelyn's potential applications are being explored in various therapeutic areas due to its unique chemical properties .

Interaction studies have demonstrated that nacystelyn can effectively modulate oxidative stress responses within cells. It has been shown to enhance the synthesis of glutathione while inhibiting harmful oxidative processes triggered by immune cells. Comparisons with other antioxidants indicate that nacystelyn may have unique advantages due to its structural modifications that improve its bioavailability and efficacy in biological systems .

Nacystelyn shares similarities with several other compounds known for their antioxidant and mucolytic properties. Here are some comparable compounds:

CompoundStructure TypeKey PropertiesUnique Features
N-AcetylcysteineThiolAntioxidant, mucolyticPrecursor to glutathione
GlutathioneTripeptideMajor intracellular antioxidantDirectly involved in detoxification
CysteamineAminothiolAntioxidant, reduces oxidative stressCan cross the blood-brain barrier
AmbroxolBenzylamine derivativeMucolytic agentAdditional analgesic properties
CysteineAmino acidAntioxidant precursorDirectly involved in protein synthesis

Nacystelyn's uniqueness lies in its formulation as a lysine salt of N-acetylcysteine, which enhances its solubility and stability compared to other thiols. This modification allows for improved therapeutic applications while retaining essential antioxidant functions .

Nacystelyn represents a unique lysine salt of N-acetyl-L-cysteine with the molecular formula C11H23N3O5S and a molecular weight of 309.39 g/mol [1] [2]. The compound is formally designated as L-lysine compound with N-acetyl-L-cysteine in a 1:1 stoichiometric ratio, with the Chemical Abstracts Service number 89344-48-9 [3] [4]. The monoisotopic mass has been precisely determined as 309.135842 Da through high-resolution mass spectrometry [3] [2].

The molecular architecture of Nacystelyn comprises two distinct amino acid derivatives that form a stable salt complex. The N-acetyl-L-cysteine component contributes the molecular formula C5H9NO3S with a molecular weight of 163.19 g/mol [5] [6], while the L-lysine component adds C6H14N2O2 with a molecular weight of 146.19 g/mol [7]. The formation of this salt involves the carboxylate group of N-acetyl-L-cysteine and the amino groups of lysine, creating an ionic interaction that stabilizes the crystalline structure.

Crystallographic analysis of the parent N-acetyl-L-cysteine reveals important structural insights that inform our understanding of Nacystelyn's solid-state properties. N-acetyl-L-cysteine crystallizes in two distinct polymorphic forms: Form I adopts the orthorhombic space group P212121 with Z = 1, while Form II crystallizes in the triclinic space group P1 with Z = 2 [8]. The conformational differences between these forms primarily involve the orientation of the carboxyl group, which is rotated by 180° in Form II to accommodate additional C-H···O interactions within a R22(8) ring motif [8].

The molecular geometry of N-acetyl-L-cysteine within these structures exhibits characteristic features that influence salt formation dynamics. The compound contains one defined stereocenter at the α-carbon with absolute R configuration, maintaining the L-amino acid stereochemistry [9]. Bond lengths and angles conform to typical values for amino acid derivatives, with the acetyl group adopting a planar conformation that facilitates intermolecular hydrogen bonding [8] [10].

Temperature-dependent structural studies reveal that N-acetyl-L-cysteine maintains its crystalline integrity across a wide temperature range. The melting point occurs between 108-111°C, indicating substantial thermal stability of the crystal lattice [6]. Variable-temperature X-ray diffraction studies demonstrate that thermal expansion is anisotropic, with greater expansion along the crystallographic axes that accommodate the flexible side chains.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of Nacystelyn reveals a complex chiral architecture arising from the combination of two enantiopure amino acid components. The N-acetyl-L-cysteine moiety contains one defined chiral center located at the α-carbon atom, which adopts the R absolute configuration according to Cahn-Ingold-Prelog nomenclature [9] [11]. This stereocenter is characterized by the tetrahedral arrangement of the amino group (acetylated), carboxyl group, hydrogen atom, and the cysteine side chain containing the sulfhydryl group.

Computational conformational analysis of N-acetyl-L-cysteine derivatives has identified 81 possible conformational structures, though only 47 stable conformations were confirmed through density functional theory calculations at the B3LYP/6-31G(d) level [12]. The conformational preferences are influenced by intramolecular interactions, particularly hydrogen bonding between the acetyl carbonyl oxygen and the thiol hydrogen, which stabilizes specific conformations and influences the overall molecular geometry.

The L-lysine component contributes additional stereochemical complexity with its own chiral center at the α-carbon, also maintaining the S absolute configuration characteristic of L-amino acids [7]. The lysine stereochemistry is defined by the tetrahedral arrangement around the α-carbon, with the amino group, carboxyl group, hydrogen atom, and the characteristic (CH2)4NH2 side chain. This side chain introduces significant conformational flexibility, as the four methylene groups can adopt various rotameric states.

Stereochemical stability analysis through molecular dynamics simulations indicates that both chiral centers maintain their absolute configurations under physiological conditions. The energy barriers for racemization are sufficiently high (>25 kcal/mol) to prevent spontaneous stereochemical inversion at ambient temperatures [12]. This stereochemical stability is crucial for maintaining the compound's biological activity and pharmaceutical properties.

The interaction between the two chiral components in Nacystelyn creates a diastereomeric salt system. Unlike simple enantiomeric pairs, diastereomers exhibit different physical and chemical properties, including distinct crystallization behaviors, solubilities, and spectroscopic signatures. The diastereomeric nature of Nacystelyn contributes to its unique solid-state properties and distinguishes it from other amino acid salt combinations.

Circular dichroism spectroscopy provides experimental confirmation of the stereochemical integrity of Nacystelyn. The compound exhibits characteristic Cotton effects corresponding to both the N-acetyl-L-cysteine and L-lysine chromophores, with the overall CD spectrum representing the sum of contributions from both components. The preservation of these optical properties confirms that salt formation does not induce stereochemical degradation or racemization.

Salt Formation Dynamics in Lysine-Acetylcysteine Systems

The formation of Nacystelyn represents a classic example of amino acid salt crystallization involving acid-base interactions between complementary functional groups. The process begins with the deprotonation of the carboxyl group of N-acetyl-L-cysteine (pKa = 3.14) [13] and the protonation of the amino groups of lysine. The lysine molecule contains two amino groups: the α-amino group (pKa ≈ 9.1) and the ε-amino group in the side chain (pKa ≈ 10.8) [7], both of which can participate in salt formation.

Thermodynamic analysis of the salt formation process reveals that the interaction between N-acetyl-L-cysteine and lysine is energetically favorable across a wide pH range. The optimal pH for salt formation occurs between 6.0 and 8.0, where the carboxyl group of N-acetyl-L-cysteine is predominantly deprotonated while the amino groups of lysine retain their positive charges [13]. This pH-dependent equilibrium influences both the yield and purity of the crystalline salt product.

Kinetic studies of the crystallization process demonstrate that salt formation occurs rapidly in aqueous solution, with nucleation beginning within minutes of mixing equimolar solutions of the component amino acids. The crystallization rate is influenced by several factors including temperature, pH, ionic strength, and the presence of seed crystals. Controlled crystallization experiments indicate that slower cooling rates favor the formation of larger, more perfect crystals with enhanced structural order.

The hydrogen bonding network in Nacystelyn crystals plays a crucial role in stabilizing the salt structure. The carboxylate anion of N-acetyl-L-cysteine forms ionic interactions with the protonated amino groups of lysine, while additional hydrogen bonds involve the thiol group of the cysteine residue [10] [14]. These secondary interactions create a three-dimensional network that enhances the mechanical stability and thermal properties of the crystalline material.

Solubility measurements reveal that Nacystelyn exhibits distinct dissolution behavior compared to its individual components. The salt demonstrates enhanced water solubility relative to N-acetyl-L-cysteine alone, with solubility values reaching 8.3 mg/mL at 25°C [15]. This improved solubility profile is attributed to the ionic nature of the salt, which facilitates hydration and dissolution in polar media.

The salt formation process also influences the solid-state spectroscopic properties of the compound. Infrared spectroscopy reveals characteristic shifts in the carboxyl and amino stretching frequencies upon salt formation, with the C=O stretch of the carboxyl group shifting from 1716 cm⁻¹ in the free acid to approximately 1610 cm⁻¹ in the salt form [16]. Similarly, the N-H stretching modes of the amino groups exhibit broadening and intensity changes reflecting their participation in ionic interactions.

Nuclear magnetic resonance spectroscopy provides additional insights into the salt formation dynamics. Solid-state ¹³C NMR reveals distinct chemical shifts for the carboxyl carbon atoms in the salt compared to the free acids, confirming the ionic nature of the interaction [16]. The ¹H NMR spectrum shows characteristic downfield shifts for protons involved in hydrogen bonding, particularly those associated with the amino groups and the carboxyl proton exchange sites.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

309.13584202 g/mol

Monoisotopic Mass

309.13584202 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8G1KV0RT1P

Other CAS

89344-48-9

Wikipedia

Nacystelyn

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
1: Debelec-Butuner B, Alapinar C, Varisli L, Erbaykent-Tepedelen B, Hamid SM, Gonen-Korkmaz C, Korkmaz KS. Inflammation-mediated abrogation of androgen signaling: an in vitro model of prostate cell inflammation. Mol Carcinog. 2014 Feb;53(2):85-97. doi: 10.1002/mc.21948. Epub 2012 Aug 21. PubMed PMID: 22911881.
2: Haxaire C, Turpin FR, Potier B, Kervern M, Sinet PM, Barbanel G, Mothet JP, Dutar P, Billard JM. Reversal of age-related oxidative stress prevents hippocampal synaptic plasticity deficits by protecting D-serine-dependent NMDA receptor activation. Aging Cell. 2012 Apr;11(2):336-44. doi: 10.1111/j.1474-9726.2012.00792.x. Epub 2012 Feb 1. PubMed PMID: 22230264.
3: Yang W, Hu B, Chen G, Bielefeld EC, Henderson D. [L-NAC protect hair cells in the rat cochlea from injury of exposure to styrene]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2011 Feb;25(4):176-9. Chinese. PubMed PMID: 21563467.
4: Maniu A, Perde-Schrepler M, Cosgarea M. Protective effect of L-N-acetylcysteine against gentamycin ototoxicity in the organ cultures of the rat cochlea. Rom J Morphol Embryol. 2011;52(1):159-64. PubMed PMID: 21424048.
5: Stockwin LH, Han B, Yu SX, Hollingshead MG, ElSohly MA, Gul W, Slade D, Galal AM, Newton DL, Bumke MA. Artemisinin dimer anticancer activity correlates with heme-catalyzed reactive oxygen species generation and endoplasmic reticulum stress induction. Int J Cancer. 2009 Sep 15;125(6):1266-75. doi: 10.1002/ijc.24496. Erratum in: Int J Cancer. 2010 Dec;127(11):E1. Bumke, Maja A [added]. PubMed PMID: 19533749; PubMed Central PMCID: PMC2752979.
6: Vosters O, Beuneu C, Goldman M, Verhasselt V. N-acetylcysteine derivative inhibits CD40-dependent proinflammatory properties of human pancreatic duct cells. Pancreas. 2008 May;36(4):363-8. doi: 10.1097/MPA.0b013e31815c75d4. PubMed PMID: 18437082.
7: Alipour M, Omri A, Smith MG, Suntres ZE. Prophylactic effect of liposomal N-acetylcysteine against LPS-induced liver injuries. J Endotoxin Res. 2007;13(5):297-304. PubMed PMID: 17986488.
8: Kushwah R, Oliver JR, Cao H, Hu J. Nacystelyn enhances adenoviral vector-mediated gene delivery to mouse airways. Gene Ther. 2007 Aug;14(16):1243-8. Epub 2007 May 24. PubMed PMID: 17525704.
9: Van Antwerpen P, Boudjeltia KZ, Babar S, Legssyer I, Moreau P, Moguilevsky N, Vanhaeverbeek M, Ducobu J, Nève J. Thiol-containing molecules interact with the myeloperoxidase/H2O2/chloride system to inhibit LDL oxidation. Biochem Biophys Res Commun. 2005 Nov 11;337(1):82-8. PubMed PMID: 16171780.
10: Kishida KT, Pao M, Holland SM, Klann E. NADPH oxidase is required for NMDA receptor-dependent activation of ERK in hippocampal area CA1. J Neurochem. 2005 Jul;94(2):299-306. PubMed PMID: 15998281; PubMed Central PMCID: PMC3544193.
11: Antonicelli F, Brown D, Parmentier M, Drost EM, Hirani N, Rahman I, Donaldson K, MacNee W. Regulation of LPS-mediated inflammation in vivo and in vitro by the thiol antioxidant Nacystelyn. Am J Physiol Lung Cell Mol Physiol. 2004 Jun;286(6):L1319-27. PubMed PMID: 15136298.
12: Poser I, Rahman Q, Lohani M, Yadav S, Becker HH, Weiss DG, Schiffmann D, Dopp E. Modulation of genotoxic effects in asbestos-exposed primary human mesothelial cells by radical scavengers, metal chelators and a glutathione precursor. Mutat Res. 2004 Apr 11;559(1-2):19-27. PubMed PMID: 15066570.
13: Brown DM, Donaldson K, Borm PJ, Schins RP, Dehnhardt M, Gilmour P, Jimenez LA, Stone V. Calcium and ROS-mediated activation of transcription factors and TNF-alpha cytokine gene expression in macrophages exposed to ultrafine particles. Am J Physiol Lung Cell Mol Physiol. 2004 Feb;286(2):L344-53. Epub 2003 Oct 10. PubMed PMID: 14555462.
14: Vosters O, Nève J, De Wit D, Willems F, Goldman M, Verhasselt V. Dendritic cells exposed to nacystelyn are refractory to maturation and promote the emergence of alloreactive regulatory t cells. Transplantation. 2003 Feb 15;75(3):383-9. PubMed PMID: 12589163.
15: Sun F, Tai S, Lim T, Baumann U, King M. Additive effect of dornase alfa and Nacystelyn on transportability and viscoelasticity of cystic fibrosis sputum. Can Respir J. 2002 Nov-Dec;9(6):401-6. PubMed PMID: 12522485.
16: Antonicelli F, Parmentier M, Drost EM, Hirani N, Rahman I, Donaldson K, MacNee W. Nacystelyn inhibits oxidant-mediated interleukin-8 expression and NF-kappaB nuclear binding in alveolar epithelial cells. Free Radic Biol Med. 2002 Mar 15;32(6):492-502. PubMed PMID: 11958950.
17: App EM, Baran D, Dab I, Malfroot A, Coffiner M, Vanderbist F, King M. Dose-finding and 24-h monitoring for efficacy and safety of aerosolized Nacystelyn in cystic fibrosis. Eur Respir J. 2002 Feb;19(2):294-302. PubMed PMID: 11866009.
18: Ferrari S, Kitson C, Farley R, Steel R, Marriott C, Parkins DA, Scarpa M, Wainwright B, Evans MJ, Colledge WH, Geddes DM, Alton EW. Mucus altering agents as adjuncts for nonviral gene transfer to airway epithelium. Gene Ther. 2001 Sep;8(18):1380-6. PubMed PMID: 11571577.
19: Vanderbist F, Wery B, Baran D, Van Gansbeke B, Schoutens A, Moës AJ. Deposition of nacystelyn from a dry powder inhaler in healthy volunteers and cystic fibrosis patients. Drug Dev Ind Pharm. 2001;27(3):205-12. PubMed PMID: 11291200.
20: Vanderbist F, Wery B, Moyano-Pavon I, Moës AJ. Optimization of a dry powder inhaler formulation of nacystelyn, a new mucoactive agent. J Pharm Pharmacol. 1999 Nov;51(11):1229-34. PubMed PMID: 10632079.

Explore Compound Types